
4-Methyl-2-(pyridin-3-yl)pyrimidine-5-carboxylic acid
Übersicht
Beschreibung
“4-Methyl-2-(pyridin-3-yl)pyrimidine-5-carboxylic acid” is used in the preparation of (pyridinyl)-N-[(triazolyl)phenyl]pyrimidinamine derivatives and (pyridinyl)-N-[(oxadiazolyl)phenyl]pyrimidinamine derivatives. It can be used in the detection of their activity as antileukemia agents (neoplastic stem cell leukemia). It is also a Nilotinib intermediate, which might be useful in the treatment of chronic myelogenous leukemia .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .Chemical Reactions Analysis
The use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions . This challenge was coined the “2-pyridyl organometallic cross-coupling problem” by Fagnou and co-workers in 2005 .Physical And Chemical Properties Analysis
The empirical formula of this compound is C5H4N2O2 and its molecular weight is 124.10 .Wissenschaftliche Forschungsanwendungen
Chemical Modification and Biological Activity
- The chemical modification of pyridine moieties, including structures similar to 4-Methyl-2-(pyridin-3-yl)pyrimidine-5-carboxylic acid, has been studied to optimize the biological properties of certain compounds. For instance, methylation at specific positions of pyrido[1,2-a]pyrimidine has been considered to enhance analgesic properties, indicating the potential of structural modification in drug development (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Synthesis of Fused Pyridine Carboxylic Acids
- A library of fused pyridine-4-carboxylic acids, involving structures akin to this compound, was generated through Combes-type reaction. This process highlights the compound's utility in creating diverse molecular libraries for various applications, including combinatorial chemistry and drug discovery (Volochnyuk et al., 2010).
Antimicrobial Activity
- Pyrimidine salts, related to this compound, have been synthesized and their antibacterial and antifungal activities evaluated. This indicates the potential application of such compounds in developing new antimicrobial agents (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2013).
Nonlinear Optical Properties
- Derivatives of pyrimidine, related to this compound, have been studied for their nonlinear optical (NLO) properties. These studies are crucial for applications in optoelectronic devices and materials (Hussain et al., 2020).
Wirkmechanismus
Target of Action
It’s known that pyrimidine derivatives can interact with various biological targets . For instance, some pyrimidine derivatives have been found to inhibit collagen prolyl-4-hydroxylase .
Mode of Action
For example, they can inhibit the activity of certain enzymes, leading to changes in cellular processes .
Biochemical Pathways
It’s known that pyrimidine derivatives can affect a variety of biochemical pathways, depending on their specific targets .
Result of Action
Some pyrimidine derivatives have been found to inhibit collagen prolyl-4-hydroxylase, which could potentially affect collagen synthesis .
Eigenschaften
IUPAC Name |
4-methyl-2-pyridin-3-ylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c1-7-9(11(15)16)6-13-10(14-7)8-3-2-4-12-5-8/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBPSVFSYUOCOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



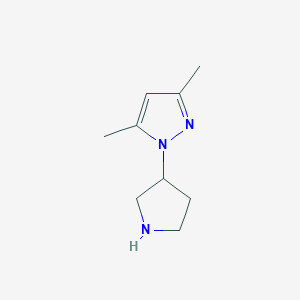
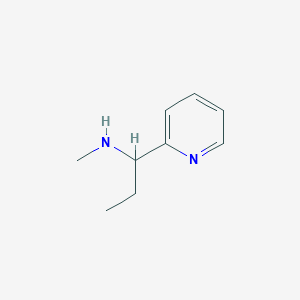
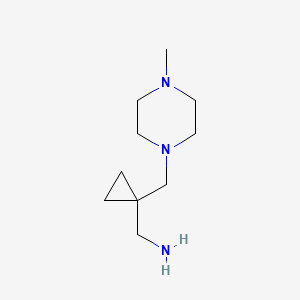
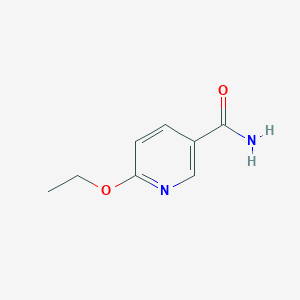

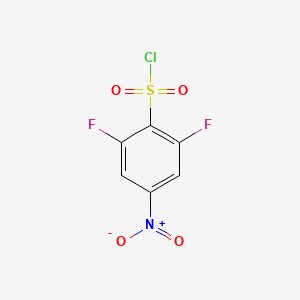

![3-{[4-Chloro-2-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B1419312.png)
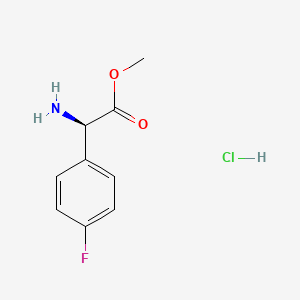
![N-{(4-chlorophenyl)[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine](/img/structure/B1419317.png)
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide](/img/structure/B1419318.png)
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B1419319.png)
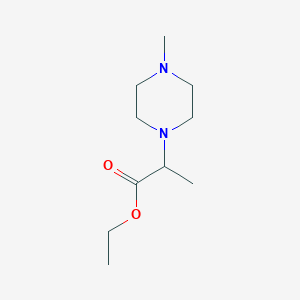
![3-[(2-Chloro-4-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1419322.png)